molecular formula C13H15NO4S B5797362 N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B5797362
M. Wt: 281.33 g/mol
InChI Key: IMFZNZNMBVBMKJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a significant role in the regulation of glucose metabolism and insulin sensitivity, making them crucial in the management of diabetes .

Mode of Action

The compound interacts with its targets, inhibiting their activity and leading to changes in glucose metabolism. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase slows down the breakdown of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream . This helps regulate blood glucose levels, beneficial for managing diabetes. The activation of PPAR-γ improves insulin sensitivity, promoting more efficient glucose uptake by cells .

Pharmacokinetics

In silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of blood glucose levels and enhancement of insulin sensitivity . By inhibiting α-amylase and α-glycosidase, it reduces postprandial hyperglycemia. By activating PPAR-γ, it promotes glucose uptake by cells, helping to maintain normal blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide stands out due to its specific diethyl substitution, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows it to interact more effectively with molecular targets, making it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

N,N-diethyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFZNZNMBVBMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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